N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide
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Description
N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C16H17NOS2 and its molecular weight is 303.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-cyclopropyl-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide is a compound of interest in various synthetic and medicinal chemistry research areas. Its structural complexity allows it to serve as a key intermediate or target molecule in the synthesis of more complex molecules. Studies involving similar structures have demonstrated their utility in creating novel compounds with potential applications in drug development and material science. For instance, the synthesis of benzothiazoles and thioureas has been explored for their antimicrobial properties and ability to interact with bacterial cells, suggesting the potential of N-cyclopropyl derivatives for developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Furthermore, the reaction mechanisms involving similar thiophene derivatives have been studied for their applications in creating heterocyclic skeletons, indicative of the synthetic versatility and potential utility of N-cyclopropyl derivatives in generating novel chemical entities with diverse biological activities (Fathalla & Pazdera, 2002).
Anticancer and Antipathogenic Activity
Compounds bearing structural similarities to this compound have been evaluated for their anticancer properties. For example, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown significant anticancer activity against various cancer cell lines, suggesting that modifications of the N-cyclopropyl structure could lead to potent anticancer agents (Ravinaik et al., 2021). Additionally, benzothiazoles and thioureas, similar in structure to the N-cyclopropyl compound, have shown antioxidant activity and potential as protective agents against chemical-induced toxicity, highlighting their potential in therapeutic interventions against oxidative stress-related diseases (Cabrera-Pérez et al., 2016).
Sensing and Catalytic Applications
Derivatives of this compound might also find applications in the development of chemical sensors and catalysts. Research into similar compounds has demonstrated their utility in colorimetric sensing of anions, where modifications to the benzamide structure allow for the selective detection of specific anions through visual changes, indicating potential applications in environmental monitoring and diagnostics (Younes et al., 2020). The structural features of such compounds, including the presence of thiophene and benzamide moieties, are key to their sensing capabilities, suggesting that N-cyclopropyl derivatives could be tailored for specific sensor applications.
Properties
IUPAC Name |
N-cyclopropyl-2-methylsulfanyl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNDHTROWWBUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.